2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
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Overview
Description
2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both pyridine and pyrrolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common method involves the use of 2-bromopyridine-4-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the pyridine and pyrrolopyridine rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine-4-methanol: A simpler brominated pyridine derivative.
(2-Bromopyridin-4-yl)methanamine hydrochloride: Another brominated pyridine compound with an amine group.
Uniqueness
2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new molecules with specific biological activities .
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-11-5-7(1-3-14-11)10-6-8-9(16-10)2-4-15-12(8)17/h1,3,5-6,16H,2,4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTVGSHWFAJUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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